molecular formula C9H5ClN2O3 B2577904 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 217181-68-5

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2577904
CAS No.: 217181-68-5
M. Wt: 224.6
InChI Key: JUBPXNHDNQHKKG-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 217181-68-5) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic compound, with a molecular formula of C 9 H 5 ClN 2 O 3 and a molecular weight of 224.60 g/mol, is characterized by its pyrido[1,2-a]pyrimidine scaffold . The presence of both a carboxylic acid and a chloro group on its core structure makes it a valuable and versatile building block in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key synthetic intermediate for the design and synthesis of more complex molecules, particularly through further functionalization at its reactive sites . Its physicochemical properties, including a calculated LogP of 0.171 and a polar surface area (PSA) of 69 Ų, suggest good suitability for various research applications . Available in milligram to gram quantities, this product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPXNHDNQHKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method typically requires the use of transition metal catalysts and specific reaction conditions to achieve the desired product.

Another method involves the halogenation of 3-unsubstituted pyrido[1,2-a]pyrimidones followed by Suzuki-Miyaura arylation . This approach also requires specific reagents and conditions to ensure the successful formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions at the 7-Chloro Position

The chloro group at position 7 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis

  • Reaction : Replacement of Cl with OH under acidic/basic hydrolysis.

  • Conditions : 1M NaOH, 80°C, 4–6 hours .

  • Yield : 68–85% (dependent on solvent polarity) .

Amination

  • Reaction : SNAr with primary/secondary amines.

  • Conditions : DMF, 100°C, 12 hours .

  • Example : Reaction with methylamine yields 7-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (82% yield) .

Table 1: Substitution Reactions at C7

NucleophileProductSolventTemp (°C)Yield (%)
OH⁻7-Hydroxy derivativeH₂O/EtOH8085
NH₂CH₃7-Methylamino derivativeDMF10082
SH⁻7-Mercapto derivativeTHF6074

Nucleophilic Acyl Substitution at the Carboxylic Acid

The carboxylic acid at position 3 participates in esterification and amidation:

Esterification

  • Reaction : Condensation with alcohols (e.g., ethanol, methanol).

  • Conditions : H₂SO₄ catalyst, reflux, 6–8 hours .

  • Example : Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (89% yield) .

Amide Formation

  • Reaction : Coupling with amines using EDCl/HOBt.

  • Conditions : DCM, RT, 12 hours .

  • Application : Synthesizes bioactive analogues for antimicrobial testing .

Coupling Reactions via the Pyrimidine Core

The electron-deficient pyrimidine ring facilitates cross-coupling:

Suzuki-Miyaura Coupling

  • Reaction : Pd-catalyzed coupling with arylboronic acids at C6.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Yield : 60–78% .

Photoredox C–H Arylation

  • Reaction : Visible-light-mediated arylation at C3.

  • Conditions : Eosin Y catalyst, DMF, blue LED .

  • Scope : Compatible with heteroarenes (e.g., furan, thiophene) .

Cyclization and Ring Expansion

The bicyclic system undergoes cyclization under acidic conditions:

Intramolecular Cyclization

  • Reaction : Forms tricyclic derivatives in polyphosphoric acid (PPA).

  • Conditions : PPA, 120°C, 3 hours .

  • Product : Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidine (73% yield) .

Oxidation of the Pyrimidine Ring

  • Reaction : Conversion of C4 carbonyl to hydroxyl via NaBH₄ reduction.

  • Conditions : EtOH, 0°C, 2 hours .

  • Limitation : Over-reduction leads to ring-opening byproducts .

Biological Activity and Mechanistic Insights

Derivatives of this compound show:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .

  • Enzyme inhibition : Binds to bacterial dihydrofolate reductase (DHFR) via H-bonding with Asp27 and Tyr100.

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 10) .

  • Thermal Stability : Stable up to 200°C (TGA data) .

Table 2: Stability Profile

ConditionObservation
1M HCl, 25°C, 24h95% decomposition
1M NaOH, 25°C, 24h89% decomposition
Dry air, 150°C, 1h<5% mass loss (TGA)

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has been explored for its potential as an anti-cancer agent. Research indicates that compounds within this class can inhibit specific enzymes involved in cancer cell proliferation. The compound's structure allows for modifications that can enhance potency and selectivity against tumor cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism appears to involve the inhibition of bacterial DNA synthesis.

Case Study : An investigation into the antibacterial effects of pyrido[1,2-a]pyrimidine derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Agricultural Applications

The compound has also been studied for its herbicidal properties. Its ability to disrupt metabolic pathways in plants makes it useful in developing new herbicides.

Case Study : Field studies have indicated that formulations containing this compound showed effective weed control with minimal phytotoxicity to crops, suggesting its viability as an environmentally friendly herbicide alternative .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryPotential anti-cancer agent; inhibits tumor cell proliferation
Antimicrobial ActivityEffective against resistant bacterial strains
Agricultural UseEffective herbicide with low crop toxicity

Mechanism of Action

The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Structurally analogous compounds differ in substituent type, position, or oxidation states, which critically impact physicochemical properties and bioactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Target) C₉H₅ClN₂O₃ ~224.61 Cl (position 7), oxo (position 4) Reference compound
7-Chloro-4-methyl-2-oxo-2H,3H,4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid C₁₀H₉ClN₂O₃ 240.64 Cl (7), methyl (4), oxo (2) Additional methyl and shifted ketone group
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride C₉H₆BrClN₂O₃ 305.52 Br (7), hydrochloride salt Bromine substitution, salt form
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid C₉H₇N₂O₃ ~205.17 Methyl (7) Methyl replaces chlorine

Research Findings

  • Diuretic Activity: Amides of the target compound showed enhanced diuretic effects compared to quinoline-based analogs, with potency linked to the pyrido-pyrimidine core’s electron-withdrawing groups (e.g., Cl, oxo) .
  • Antitubercular Potential: While unrelated to the target compound, structurally distinct pyrimidine derivatives (e.g., benzoimidazo-pyrimidines) demonstrated antitubercular activity (MIC: 16–25 μg/ml), underscoring the scaffold’s versatility .

Biological Activity

7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family and is recognized for its potential applications in medicinal chemistry, bioorganic chemistry, and materials science.

  • Molecular Formula : C9H5ClN2O3
  • Molecular Weight : 224.60 g/mol
  • CAS Number : 217181-68-5

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The compound's mechanism of action primarily involves its interaction with specific molecular targets and pathways.

The compound modulates the activity of enzymes and receptors, leading to various biological effects. It is known to bind to specific targets that are crucial in disease pathways, thereby influencing cellular processes.

In Vitro Studies

  • Antimicrobial Activity : In vitro studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. A study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activities. In cell-based assays, it inhibited the NF-kB pathway, which is critical in inflammatory responses.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines through the modulation of key signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of NF-kB pathway
AnticancerInduction of apoptosis in specific cancer cell lines

Case Study: Antimicrobial Effects

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an IC50 value of 25 µM for S. aureus, indicating strong antimicrobial activity.

Synthetic Routes and Applications

The synthesis of this compound can be achieved through various methods, including cyclative condensation and halogenation followed by arylation. These synthetic approaches allow for the modification of the compound to enhance its biological properties.

Applications in Medicinal Chemistry

This compound serves as a building block for developing new therapeutics targeting various diseases, particularly in oncology and infectious diseases.

Q & A

Q. What are the common synthetic routes for 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature . Subsequent treatment with sodium methoxide and heating at 50–60°C facilitates cyclization and acidification (HCl) to precipitate the product. Yield optimization requires careful control of stoichiometry (1:1 molar ratio for reactants) and reaction time (1–2 hours for intermediate formation). Variations in solvent polarity (e.g., DMF vs. methanol) and catalyst type (e.g., Pd/Cu for analogous heterocycles) can alter reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the pyridopyrimidine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and carboxylic acid group (δ ~165 ppm in 13C NMR). Substituents like the chloro group may deshield adjacent protons .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% by HPLC). For derivatives, ESI-MS in positive ion mode is recommended .
  • IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (2500–3000 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (P210 precaution) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to potential irritancy (P201/P202 protocols) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from differences in:
  • Catalyst Loading : Excess triethylamine (>20 mmol) may deprotonate intermediates prematurely, reducing cyclization efficiency .
  • Purification Methods : Column chromatography (ethyl acetate/hexane) vs. recrystallization can affect yield and purity. For example, derivatives with trifluoromethyl groups require gradient elution due to hydrophobicity .
  • Reaction Scale : Pilot-scale reactions (e.g., >10 mmol) may require slower addition rates to control exotherms, impacting reproducibility .

Q. What strategies are effective for optimizing the compound’s solubility in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with subsequent hydrolysis in vivo .
  • pH Adjustment : The carboxylic acid group (pKa ~3–4) ionizes at physiological pH, improving aqueous solubility but potentially reducing cellular uptake .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Target enzymes (e.g., bacterial DNA gyrase) using PyMOL or AutoDock. Prioritize hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Asn46 in E. coli gyrase) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with MIC values against pathogens. Hammett constants (σ) can predict electron-withdrawing effects on reactivity .
  • ADMET Prediction : Use SwissADME to assess logP (target <3), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activity data for structurally similar analogs?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Differences in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (18–24 hours) impact MIC values .
  • Stereochemical Factors : Racemic mixtures vs. enantiopure compounds (e.g., cis-2-substituted cyclohexane derivatives) show divergent binding affinities .
  • Impurity Artifacts : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., aldehydes) may exhibit off-target effects, necessitating rigorous HPLC purification .

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